

# Application Notes and Protocols: Ceftazidime-Avibactam in Hospital-Acquired Pneumonia Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

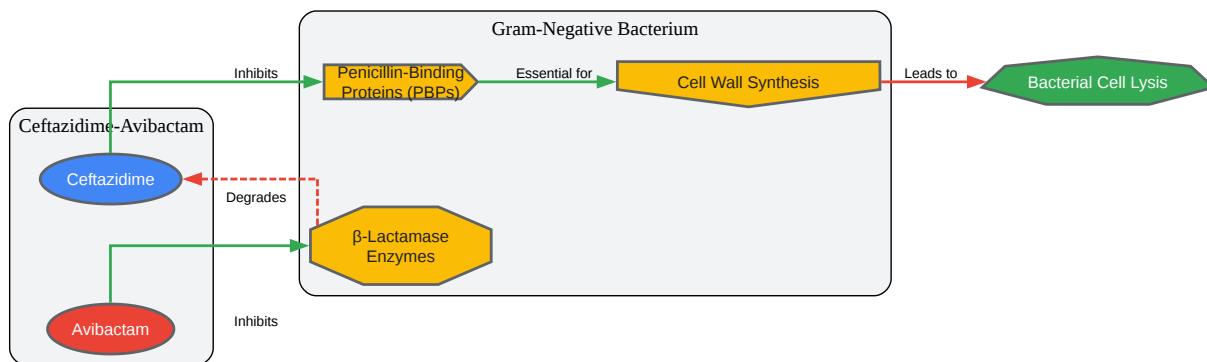
## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in the context of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) research. This document synthesizes data from key clinical trials and pharmacological studies to offer detailed protocols and insights for researchers in this field.

Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor, has emerged as a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriales (CRE).<sup>[1]</sup> Its approval for HAP and VAP was supported by extensive research demonstrating its efficacy and safety.<sup>[2][3]</sup>

## Mechanism of Action

Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that inactivates a broad spectrum of  $\beta$ -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes, thereby restoring the activity of ceftazidime against many resistant bacteria.<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

Mechanism of action of Ceftazidime-Avibactam.

## Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials and observational studies on ceftazidime-avibactam for HAP/VAP.

Table 1: Efficacy and Mortality Rates in the REPROVE Phase 3 Trial[5][6]

Outcome	Ceftazidime-Avibactam (n=436)	Meropenem (n=434)	Difference (95% CI)
28-Day All-Cause Mortality (ITT Population)	9.6%	8.3%	1.5% (-2.4% to 5.3%)
Clinical Cure at Test-of-Cure (ITT Population)	67.2%	69.1%	-1.9% (-8.1% to 4.3%)
Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT)	75.5%	71.2%	

ITT: Intent-to-Treat; micro-ITT: Microbiological Intent-to-Treat; CI: Confidence Interval

Table 2: Clinical and Microbiological Outcomes in Carbapenem-Resistant *Klebsiella pneumoniae* HAP/VAP (Real-World Study in India)[7]

Outcome	Result (n=116)
Clinical Cure Rate	78.45% (91/116)
Microbiological Cure Rate	69.23% (9/13)
Clinical Cure Rate (treatment within 72h)	84.85% (28/33)
Microbiological Cure Rate (treatment within 72h)	62.50% (5/8)

Table 3: In Vitro Susceptibility from the REPROVE Trial[8]

Organism Group	Ceftazidime-Avibactam (% Susceptible)	Ceftazidime (% Susceptible)
Enterobacterales (n=370)	98.6%	73.2%
Pseudomonas aeruginosa (n=129)	88.4%	72.9%
Ceftazidime-Nonsusceptible Enterobacterales (n=99)	94.9%	N/A
Ceftazidime-Nonsusceptible P. aeruginosa (n=35)	60.0%	N/A

## Experimental Protocols

### Pivotal Phase 3 Clinical Trial (REPROVE) Protocol[5]

This protocol outlines the methodology of the REPROVE trial, a multinational, double-blind, non-inferiority study comparing ceftazidime-avibactam with meropenem for the treatment of HAP/VAP.

#### 1. Patient Population and Selection Criteria:

- Inclusion Criteria:** Hospitalized adults with a diagnosis of HAP or VAP, characterized by a new or progressive infiltrate on chest imaging plus at least two of the following: fever or hypothermia, leukocytosis or leukopenia, or purulent respiratory secretions.
- Exclusion Criteria:** Patients with pneumonia not expected to be caused by Gram-negative pathogens, those who received more than 24 hours of potentially effective systemic antibacterial therapy for the current infection within the 72 hours preceding randomization, and those with a life expectancy of less than 48 hours.

#### 2. Randomization and Blinding:

- Patients were randomized in a 1:1 ratio to receive either ceftazidime-avibactam or meropenem.

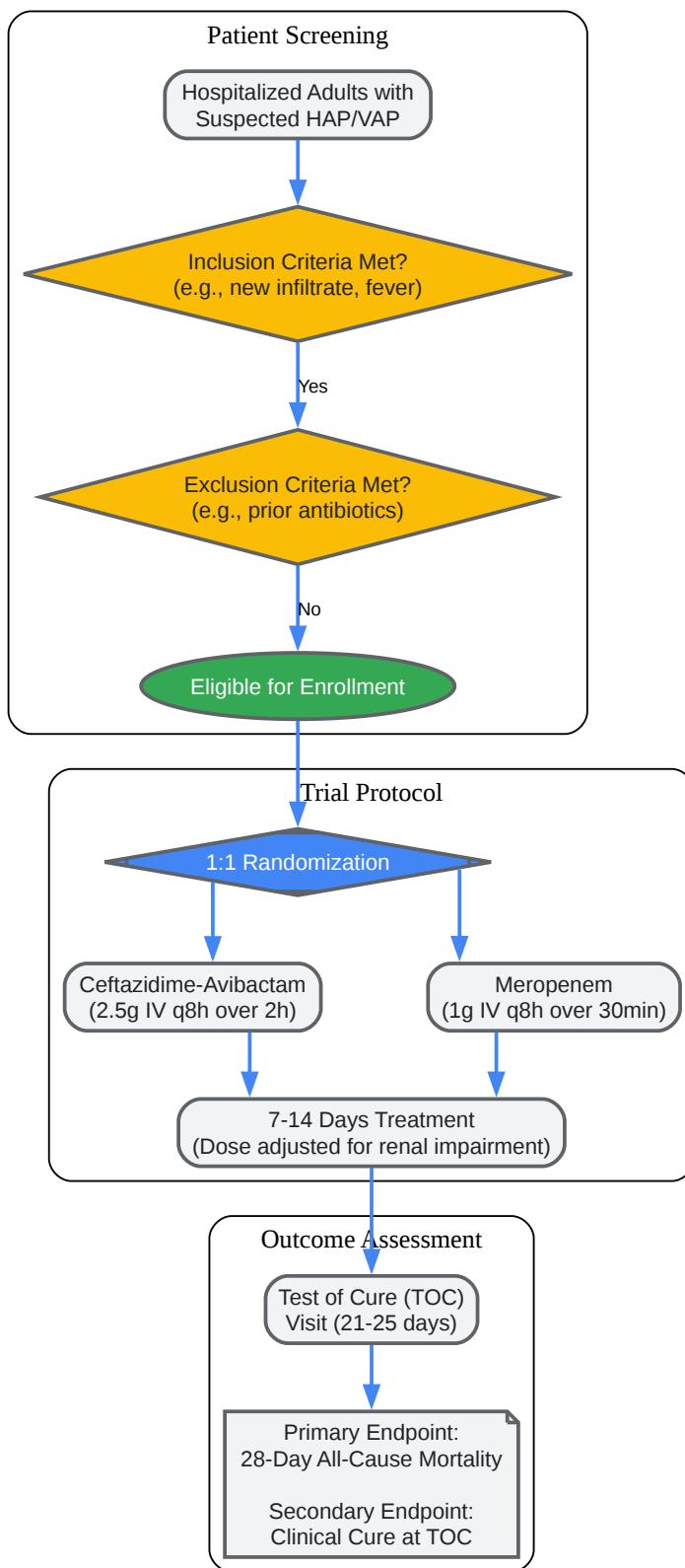
- The study was double-blind, with both patients and investigators masked to the treatment assignment. Placebos for both drugs were used to maintain blinding.

### 3. Intervention:

- Ceftazidime-Avibactam Arm: 2000 mg ceftazidime and 500 mg avibactam administered as a 2-hour intravenous infusion every 8 hours.
- Meropenem Arm: 1000 mg meropenem administered as a 30-minute intravenous infusion every 8 hours.
- Treatment Duration: 7 to 14 days.
- Dose Adjustments: Doses for both drugs were adjusted for patients with renal impairment (creatinine clearance  $\leq$  50 mL/min).[\[9\]](#)

### 4. Microbiological Analysis:

- Sample Collection: Respiratory and/or blood cultures were obtained at baseline.
- Pathogen Identification: Standard laboratory methods were used to identify causative pathogens.
- Susceptibility Testing: In vitro susceptibility was determined at a central laboratory using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

[Click to download full resolution via product page](#)

Workflow of the REPROVE clinical trial.

## Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Protocol

This protocol is based on population pharmacokinetic modeling to ensure optimal dosing.

### 1. PK/PD Target:

- The primary PK/PD target for efficacy is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT  $>$  MIC).
- For ceftazidime-avibactam, the target is free plasma ceftazidime concentration  $>$  8 mg/L and free avibactam concentration  $>$  1 mg/L for at least 50% of the dosing interval.[9]

### 2. Dosing Regimen:

- The standard dose of ceftazidime-avibactam 2000 mg/500 mg every 8 hours is designed to achieve this target in patients with normal renal function.[1][10]

### 3. Monitoring and Adjustment:

- Creatinine clearance (CrCL) is the key covariate influencing drug clearance.[9]
- Dose adjustments are crucial for patients with CrCL  $\leq$  50 mL/min to ensure target attainment and avoid drug accumulation.

## Protocol for Use in Carbapenem-Resistant Enterobacterales (CRE) Infections

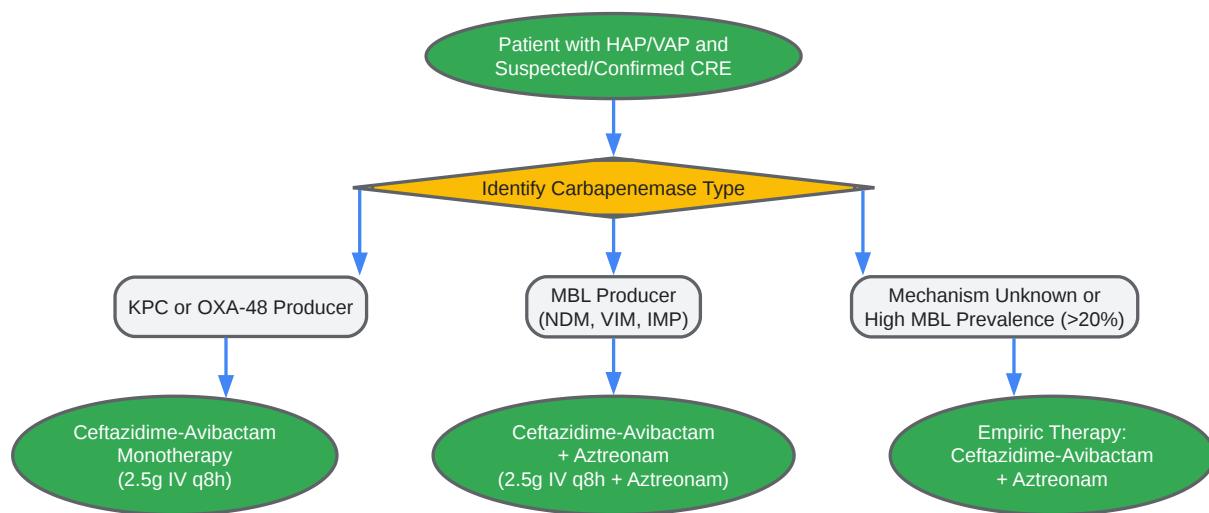
This protocol provides guidance for the use of ceftazidime-avibactam in HAP/VAP caused by CRE, based on the type of carbapenemase produced.

### 1. Carbapenemase Identification:

- Whenever possible, identify the carbapenemase mechanism (e.g., KPC, OXA-48, MBL) before initiating targeted therapy.[11]

### 2. Treatment Regimens:

- KPC or OXA-48-producing CRE: Ceftazidime-avibactam 2.5g IV q8h as monotherapy is the preferred treatment.[11]
- Metallo- $\beta$ -lactamase (MBL)-producing CRE (e.g., NDM, VIM, IMP): Ceftazidime-avibactam is not active against MBLs. The recommended regimen is ceftazidime-avibactam 2.5g IV q8h plus aztreonam.[11] Avibactam protects aztreonam from co-produced ESBL and AmpC enzymes, while aztreonam is stable against MBLs.



[Click to download full resolution via product page](#)

Treatment algorithm for CRE HAP/VAP.

## Conclusion

Ceftazidime-avibactam is a valuable therapeutic agent for the treatment of HAP/VAP caused by Gram-negative pathogens, including ceftazidime-nonsusceptible and certain carbapenem-resistant strains.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies in this area. Adherence to rigorous trial methodologies and an understanding of the PK/PD principles are

essential for optimizing its use and further defining its role in managing these serious infections.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 2. Evaluation of ceftazidime/avibactam for treatment of carbapenemase-producing carbapenem-resistant Enterobacteriales with OXA-48 and/or NDM genes with or without combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting the dosage of ceftazidime-avibactam in the perfect storm of nosocomial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New treatments of multidrug-resistant Gram-negative ventilator-associated pneumonia - Poulakou - Annals of Translational Medicine [atm.amegroups.org]
- 5. Randomized Trial of Ceftazidime-Avibactam vs Meropenem for Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (REPROVE): Analyses per US FDA-Specified End Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [academic.oup.com](https://academic.oup.com) [academic.oup.com]
- 7. Effectiveness of Ceftazidime-Avibactam in Gram-Negative Nosocomial Pneumonia: A Real-World Study in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 9. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. [droracle.ai](https://droracle.ai) [droracle.ai]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceftazidime-Avibactam in Hospital-Acquired Pneumonia Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12723627#ceftazidime-avibactam-use-in-hospital-acquired-pneumonia-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)